6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Description

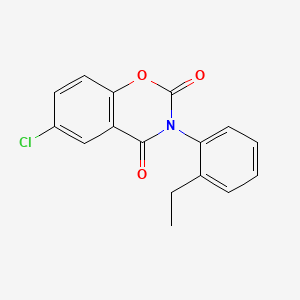

6-Chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione (CAS: 370575-29-4) is a benzoxazine derivative with the molecular formula C₁₆H₁₂ClNO₃ and a molecular weight of 301.726 g/mol . Its IUPAC name reflects the chloro-substitution at position 6 of the benzoxazine core and the 2-ethylphenyl group at position 3 (Figure 1).

Properties

IUPAC Name |

6-chloro-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-2-10-5-3-4-6-13(10)18-15(19)12-9-11(17)7-8-14(12)21-16(18)20/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPDEUAVKOQPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the reaction of 2-ethylphenylamine with phosgene to form an intermediate isocyanate. This intermediate then undergoes cyclization with 2-chlorobenzoic acid to yield the desired benzoxazine derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Thionation Reactions

The compound undergoes selective thionation when treated with Lawesson's reagent or phosphorus pentasulfide (PS) , replacing oxygen atoms with sulfur at specific positions. This reaction produces monothionated or dithionated derivatives depending on stoichiometry and reaction conditions .

Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Product(s) Formed | Yield (%) |

|---|---|---|---|---|

| Lawesson's reagent | Dry toluene | 80–100°C | 4-Thioxo derivative | 65–72 |

| PS | Xylene | 120°C | 2,4-Dithioxo derivative | 55–60 |

Key observations:

-

Monothionation preferentially occurs at the 4-position of the benzoxazine ring due to steric and electronic factors .

-

Dithionation requires prolonged heating and excess reagent, leading to complete replacement of both oxo groups with thioxo groups.

Alkaline Hydrolysis

The benzoxazine-dione core undergoes hydrolysis in basic media, with kinetic studies revealing fractional-order dependence on hydroxide ion concentration .

Hydrolysis Mechanism

Kinetic Parameters (25°C)

| [OH⁻] (M) | Observed Rate Constant (k, s⁻¹) | Reaction Order (n) |

|---|---|---|

| 0.1 | 2.7 × 10⁻⁴ | 0.83 |

| 0.5 | 1.1 × 10⁻³ | 0.79 |

The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by ring opening and decarboxylation. The chloro substituent at C6 stabilizes the transition state through inductive effects .

Functionalization at the Ethylphenyl Group

The 2-ethylphenyl substituent participates in electrophilic aromatic substitution (EAS) reactions. For example:

Nitration

| Nitrating Agent | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO/HSO | 0–5°C, 2 hr | 6-Chloro-3-(4-nitro-2-ethylphenyl) derivative | Para to ethyl group |

The ethyl group directs nitration to the para position, while steric hindrance from the benzoxazine core limits ortho substitution .

Stability Under Thermal and Oxidative Conditions

The compound decomposes at elevated temperatures (>250°C), releasing CO and forming chlorinated aromatic byproducts. Oxidative stability tests (HO, 30% w/v) show no degradation over 24 hours at 25°C, confirming resistance to peroxide-mediated oxidation.

Synthetic Routes and Precursor Reactivity

The compound is synthesized via cyclization of 6-chloro-3-(2-ethylphenyl)salicylamide with methyl chloroformate in anhydrous pyridine :

Key Synthetic Parameters

Scientific Research Applications

Antimycobacterial Activity

Research indicates that compounds within the benzoxazine class, including 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione, exhibit significant antimycobacterial properties. A study demonstrated that derivatives of benzoxazines showed in vitro activity against various strains of Mycobacterium tuberculosis, with some exhibiting comparable efficacy to established treatments like isoniazid . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions can enhance biological activity against mycobacterial infections.

Potential Anticancer Properties

The benzoxazine derivatives have also been explored for their anticancer potential. Certain structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of chlorine and ethyl groups in this compound may enhance its effectiveness compared to other benzoxazine derivatives .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it a versatile building block for synthesizing more complex organic molecules. The synthesis of this compound can be achieved through several methods, including condensation reactions involving salicylamide and ethyl chlorocarbonate .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Compounds with similar structures have been documented to exhibit diverse biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-methylphenyl)-2H-benzoxazine-2,4(3H)-dione | Methyl substitution on the phenyl group | Enhanced antimicrobial activity |

| 6-nitro-3-(phenyl)-2H-benzoxazine-2,4(3H)-dione | Nitro group at position 6 | Significant anticancer properties |

| 5-chloro-3-(naphthalenyl)-2H-benzoxazine | Naphthalene substitution | Higher lipophilicity |

These studies indicate that modifying the substituents on the benzoxazine core can lead to enhanced biological activities and therapeutic potentials .

Future Research Directions

Further investigation into the pharmacological profile of this compound is warranted to fully elucidate its mechanisms of action and potential side effects. Interaction studies are essential for understanding how this compound interacts with biological targets at the molecular level.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Predicted or experimental LogP values indicate lipophilicity trends.

†Estimated from structurally similar compounds (e.g., 6-chloro-3,4-dihydro analog ).

‡Estimated based on substituent contributions.

Key Observations:

Substituent Position and Activity: The 4-isopropylphenyl analog (C₁₇H₁₄ClNO₃) demonstrates superior antimycobacterial activity compared to isoniazid against Mycobacterium avium and M. kansasii (MIC: 16 μmol/L vs. 500 μmol/L for isoniazid) . Thioxo substitution at position 4 (replacing ketone with thioketone) in analogs like 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-one significantly improves activity against M. tuberculosis (MIC: 0.5 μmol/L vs. 4 μmol/L for isoniazid) .

Lipophilicity and Bioavailability :

Table 2: Antimycobacterial Activity of Selected Benzoxazine Derivatives

Key Findings:

- Thioxo-substituted analogs exhibit the highest potency, with MIC values up to 8-fold lower than isoniazid against M. tuberculosis .

- The lack of thioxo groups in the target compound may limit its antimycobacterial efficacy, though its ethylphenyl group could confer unique pharmacokinetic advantages.

Toxicological and Environmental Considerations

- No toxicity data are available for the target compound, but its structural similarity to bioactive benzoxazines warrants caution in environmental release .

Biological Activity

6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings and case studies.

The molecular formula of this compound is with a molecular weight of approximately 264.68 g/mol. The compound features a benzene ring fused to an oxazine ring containing a dione functional group, which is significant for its biological interactions .

Antimicrobial Activity

Research has indicated that compounds in the benzoxazine class exhibit notable antimicrobial properties. For instance, derivatives of benzoxazines have demonstrated effectiveness against various bacterial strains and fungi. The specific activity of this compound in this regard requires further investigation but suggests potential as an antimicrobial agent .

Anti-inflammatory Effects

Benzoxazine derivatives have also been noted for their anti-inflammatory properties. The presence of chlorine and ethyl groups in 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine may enhance its efficacy in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-methylphenyl)-2H-benzoxazine-2,4(3H)-dione | Methyl substitution on the phenyl group | Enhanced antimicrobial activity |

| 6-nitro-3-(phenyl)-2H-benzoxazine-2,4(3H)-dione | Nitro group at position 6 | Significant anticancer properties |

| 5-chloro-3-(naphthalenyl)-2H-benzoxazine | Naphthalene substitution | Higher lipophilicity |

This table illustrates the diversity within the benzoxazine class and highlights how substituents can influence biological activity .

Case Studies

A case study involving the synthesis and evaluation of various benzoxazine derivatives revealed promising results concerning their cytotoxicity against cancer cell lines and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study utilized methods such as MTT assays for cytotoxicity and disk diffusion tests for antimicrobial activity .

Q & A

Q. Methodological Answer :

- Aquatic Toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia magna immobilization). For analogs like 6-chloro-3-nitrophenyl derivatives, EC50 values for algae ranged from 1–10 mg/L .

- Persistence : Use OECD 301B (ready biodegradability test) to measure half-life in water/sediment systems.

- Bioaccumulation : Estimate logKow via HPLC retention time correlation. Derivatives with logKow >3.5 may require mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.